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Compound of Interest

Compound Name: Poliglecaprone

Cat. No.: B1204747 Get Quote

Technical Support Center: Fused Deposition
Modeling of Poliglecaprone
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

overcoming poor layer adhesion during the Fused Deposition Modeling (FDM) of

Poliglecaprone (PCL).

Troubleshooting Guides
Poor layer adhesion is a common challenge in the FDM of PCL, leading to mechanically weak

and unreliable printed objects. This guide provides a systematic approach to diagnosing and

resolving this issue.

Q1: What are the primary causes of poor layer adhesion
in FDM-printed PCL?
Poor layer adhesion in PCL prints typically stems from insufficient thermal energy at the

interface between layers, preventing proper polymer chain diffusion and entanglement. Key

contributing factors include:

Inadequate Nozzle Temperature: If the nozzle temperature is too low, the extruded PCL will

not be sufficiently molten to fuse effectively with the previous layer.[1]
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Excessive Printing Speed: High printing speeds reduce the time the molten filament is in

contact with the previous layer, limiting heat transfer and fusion.[2]

Incorrect Layer Height: A layer height that is too large relative to the nozzle diameter can

result in a weaker bond between layers due to a smaller contact area.[3]

Insufficient Bed Temperature: A cold print bed can cause the initial layers to cool too quickly,

leading to warping and poor adhesion throughout the print.

Over-cooling: Excessive cooling from the part cooling fan can solidify the PCL too rapidly,

preventing proper layer bonding.

Q2: How can I optimize printing parameters to improve
PCL layer adhesion?
Optimizing printing parameters is the most effective way to enhance interlayer bonding. The

following table summarizes key parameters and their recommended starting points for PCL,

based on available research. It is crucial to perform iterative experiments to determine the

optimal settings for your specific printer and PCL filament.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/355981000_Effect_of_Annealing_Time_and_Temperature_on_Dynamic_Mechanical_Properties_of_FDM_Printed_PLA
https://www.mdpi.com/2673-4591/119/1/4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Starting Range

Impact on Layer
Adhesion

Key
Considerations &
Trade-offs

Nozzle Temperature 120°C - 160°C

Higher temperatures

generally improve

layer adhesion up to a

certain point.[4]

Exceeding the optimal

temperature can lead

to material

degradation, oozing,

and loss of

dimensional accuracy.

Start at the lower end

and increase in 5°C

increments.

Print Speed 10 - 30 mm/s

Slower speeds allow

for better heat transfer

and fusion between

layers, significantly

improving adhesion.

[2]

Slower speeds

increase print time.

Find a balance that

provides adequate

adhesion without

excessively long print

durations.

Layer Height 0.1 mm - 0.2 mm

A smaller layer height

increases the contact

area and promotes

better bonding

between layers.[3]

Smaller layer heights

increase print time. A

good starting point is

50% of the nozzle

diameter.

Bed Temperature 30°C - 60°C

A heated bed helps to

reduce thermal stress

and warping, which

can indirectly improve

layer adhesion,

especially for the

initial layers.

A bed temperature

that is too high can

cause the base of the

print to become too

soft and deform.

Part Cooling Fan Off or at a low speed

(≤ 50%)

Reducing or

eliminating active

cooling allows the

layers to remain

Some cooling may be

necessary for complex

geometries with
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molten for longer,

promoting better

fusion.

overhangs to prevent

sagging.

Nozzle Diameter ≥ 0.4 mm

A larger nozzle

diameter can increase

the contact area

between layers,

potentially improving

adhesion.[5]

A larger nozzle may

reduce the achievable

level of detail in the

print.

Q3: Are there any post-processing techniques to
improve the layer adhesion of PCL prints?
Yes, post-processing can significantly enhance the mechanical properties of FDM-printed PCL

parts, including layer adhesion. The most common and effective method is annealing.

Annealing Protocol for PCL:

Annealing involves heating the printed part to a temperature below its melting point but above

its glass transition temperature. This allows the polymer chains to reorganize and form stronger

bonds across layers, reducing internal stresses and improving mechanical strength.[6]

Recommended Annealing Procedure:

Preheat Oven: Preheat a convection oven to a temperature between 40°C and 50°C. The

glass transition temperature of PCL is approximately -60°C, and its melting point is around

60°C. Therefore, a temperature in this range should be effective without causing significant

deformation.

Place the Print: Place the PCL print on a flat, oven-safe surface. To minimize warping,

consider placing the part on a bed of sand or salt to ensure even heating.[3]

Anneal: Heat the part for 1 to 2 hours. The exact time will depend on the size and thickness

of the part.
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Slow Cooling: Turn off the oven and allow the part to cool down slowly to room temperature

inside the oven. Rapid cooling can introduce new internal stresses.[7]

Caution: Annealing can cause some dimensional changes (shrinkage or warping). It is

advisable to test this process on a non-critical part first to understand its effects.[3]

Experimental Protocols
To quantitatively assess the effectiveness of different printing parameters on layer adhesion, a

standardized testing protocol is essential.

Protocol: Tensile Testing for Interlayer Adhesion of FDM-
Printed PCL
This protocol is adapted from ASTM D638, "Standard Test Method for Tensile Properties of

Plastics," and is designed to measure the interlayer tensile strength of 3D printed specimens.

[8][9]

1. Specimen Design and Printing:

Design a "dog-bone" shaped tensile test specimen according to ASTM D638 Type V

dimensions.

Print the specimens with the layers oriented perpendicular to the direction of the tensile load

(i.e., print the specimen lying flat on the print bed). This ensures that the tensile test primarily

stresses the bonds between the layers.

Print a set of specimens for each printing parameter variation you wish to investigate.

2. Testing Equipment:

Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN).

Calipers for precise measurement of specimen dimensions.

3. Testing Procedure:
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Measure the width and thickness of the gauge section of each specimen at three different

points and calculate the average cross-sectional area.

Secure the specimen in the grips of the UTM.

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen

fractures.

Record the maximum load (F_max) at which the specimen fails.

4. Data Analysis:

Calculate the ultimate tensile strength (UTS) for each specimen using the following formula:

UTS (MPa) = F_max (N) / Cross-sectional Area (mm²)

Calculate the average UTS and standard deviation for each set of printing parameters.

Compare the UTS values between different parameter sets to determine which settings

result in the strongest layer adhesion.

Mandatory Visualizations
Logical Relationship between FDM Parameters and
Layer Adhesion
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Caption: Relationship between key FDM parameters and their impact on layer adhesion and

mechanical strength.

Experimental Workflow for Tensile Testing of Layer
Adhesion
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Caption: Step-by-step workflow for conducting tensile tests to evaluate PCL layer adhesion.
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FAQs (Frequently Asked Questions)
Q: My PCL prints are warping at the edges, and this seems to be causing layer separation

higher up in the print. How can I fix this?

A: Warping is often due to poor first-layer adhesion and significant temperature gradients. To

address this:

Ensure your print bed is level and clean.

Use a heated bed set to 30°C - 60°C.

Apply an adhesive to the print bed, such as a glue stick or specialized 3D printing adhesive.

Use a brim or raft in your slicer settings to increase the surface area of the first layer.

Q: I've increased my nozzle temperature, but I'm now seeing a lot of stringing and blobs on my

PCL prints. What should I do?

A: This indicates that your nozzle temperature might be too high, or your retraction settings

need adjustment. Try the following:

Lower the nozzle temperature in 5°C increments until the stringing is minimized without

compromising layer adhesion.

Increase the retraction distance and/or speed in your slicer settings. This pulls the filament

back into the nozzle during non-extruding movements.

Q: Can I use a standard PLA profile for printing PCL?

A: It is not recommended. PCL has a much lower melting temperature than PLA. Using a PLA

profile will likely result in severe overheating, material degradation, and a failed print. Always

use a material profile specifically tailored for PCL.

Q: Is it necessary to dry my PCL filament before printing?

A: While PCL is less hygroscopic (absorbs less moisture from the air) than materials like Nylon

or PETG, it is still good practice to keep your filament dry. If you are experiencing issues like
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popping sounds during extrusion or a rough surface finish, it may be a sign of moist filament.

Drying the filament in a dedicated filament dryer or a low-temperature oven can improve print

quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. 3dprintingindustry.com [3dprintingindustry.com]

5. 3D Printer Layer Height Guide: Master Speed, Quality, and Strength [snapmaker.com]

6. Effects of Annealing for Strength Enhancement of FDM 3D-Printed ABS Reinforced with
Recycled Carbon Fiber - PMC [pmc.ncbi.nlm.nih.gov]

7. wiki.polymaker.com [wiki.polymaker.com]

8. stumejournals.com [stumejournals.com]

9. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Overcoming poor layer adhesion in Fused Deposition
Modeling of Poliglecaprone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204747#overcoming-poor-layer-adhesion-in-fused-
deposition-modeling-of-poliglecaprone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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